

# Atecegatran Metoxil (C22H23ClF2N4O5): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Atecegatran Metoxil |           |
| Cat. No.:            | B1665813            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Atecegatran metoxil (AZD0837) is a novel, orally administered prodrug of the potent, selective, and reversible direct thrombin inhibitor AR-H067637. Developed for the prevention of thromboembolic disorders, particularly stroke in patients with atrial fibrillation, it reached Phase II clinical development. This technical guide provides an in-depth overview of Atecegatran Metoxil, focusing on its mechanism of action, bioconversion, and the pharmacological properties of its active metabolite. It includes a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

### Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising alternative to traditional anticoagulants like warfarin, with a more predictable anticoagulant response and fewer food and drug interactions. **Atecegatran metoxil** was developed as an oral DTI to address the need for safe and effective anticoagulation in patients with atrial fibrillation. As a prodrug, **Atecegatran metoxil** is converted in vivo to its active form, AR-H067637, which directly inhibits thrombin.



**Physicochemical Properties** 

| Property          | -<br>Value                                                                                                                                                        | Source                                |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| Molecular Formula | C22H23CIF2N4O5                                                                                                                                                    | PubChem                               |
| Molecular Weight  | 496.9 g/mol                                                                                                                                                       | PubChem                               |
| Synonyms          | AZD0837, Atecegatran fexenetil                                                                                                                                    | MedchemExpress, MedKoo<br>Biosciences |
| IUPAC Name        | (2S)-1-[(2R)-2-[3-chloro-5-<br>(difluoromethoxy)phenyl]-2-<br>hydroxyacetyl]-N-[[4-[(Z)-N'-<br>methoxycarbamimidoyl]phenyl]<br>methyl]azetidine-2-<br>carboxamide | PubChem                               |

# **Mechanism of Action and Pharmacodynamics**

**Atecegatran metoxil** is a prodrug that undergoes bioconversion to the active moiety, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).[1] By binding to the active site of thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][3]

#### **Thrombin Inhibition Kinetics**

The inhibitory activity of AR-H067637 has been characterized through various in vitro assays.



| Parameter                                    | Value  | Description                                                                                                     |
|----------------------------------------------|--------|-----------------------------------------------------------------------------------------------------------------|
| Ki (inhibition constant)                     | 2-4 nM | A measure of the potency of AR-H067637 as a competitive inhibitor of thrombin.[4][5]                            |
| IC50 (Thrombin Generation)                   | 0.6 μΜ | The concentration of AR-H067637 required to inhibit 50% of free thrombin generation in platelet-poor plasma.[4] |
| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | The concentration of AR-H067637 required to inhibit 50% of thrombin-induced platelet aggregation.[4]            |
| IC50 (Thrombin Time)                         | 93 nM  | The concentration of AR-<br>H067637 required to double<br>the thrombin time in plasma.[1]                       |
| IC50 (Ecarin Clotting Time)                  | 220 nM | The concentration of AR-<br>H067637 required to double<br>the ecarin clotting time in<br>plasma.[1]             |

# **Signaling Pathway of Thrombin in Coagulation**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Thrombin generation assay Wikipedia [en.wikipedia.org]
- 2. EP2937695B1 Method for measuring thrombin generation Google Patents [patents.google.com]
- 3. Biosensor analysis of drug-target interactions: direct and competitive binding assays for investigation of interactions between thrombin and thrombin inhibitors PubMed



[pubmed.ncbi.nlm.nih.gov]

- 4. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Atecegatran Metoxil (C22H23CIF2N4O5): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665813#atecegatran-metoxil-molecular-formulac22h23clf2n4o5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com